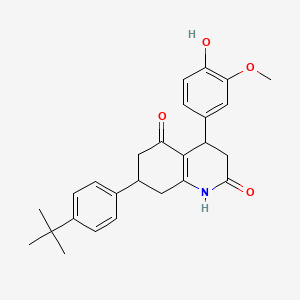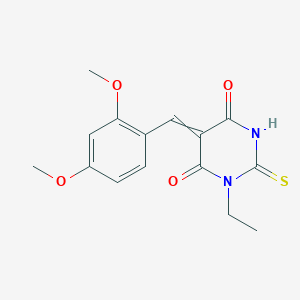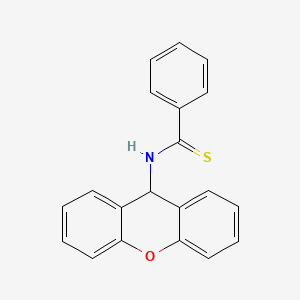![molecular formula C20H22N6O2 B5552369 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals known for their complex heterocyclic structures, which often exhibit significant biological and chemical properties. The structure includes pyrazole, pyridazine, and piperazine moieties, known for their potential in various pharmacological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, including condensation, oxidation-dehydration, and cyclization steps. For instance, a series of alkyl- and halo-substituted imidazo[1,2-a]pyrazines were prepared through condensation of alpha-halocarbonyl derivatives with aminopyrazine or oxidation-dehydration of a [(beta-hydroxyalkyl)amino]pyrazine (Meurer et al., 1992). These methods could potentially be adapted for the synthesis of the compound , by incorporating specific substituents at the relevant positions.
Molecular Structure Analysis
The molecular structure of related pyridazine derivatives has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, a compound similar in structural complexity, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, was confirmed through XRD technique, and its structure was analyzed with density functional theory (DFT) calculations to find harmony between theoretical and experimental values (Sallam et al., 2021).
Chemical Reactions and Properties
The compound's reactivity can be inferred from similar pyridazine derivatives, which participate in various chemical reactions, including diazotization and coupling with active methylene reagents to afford tricyclic derivatives with antimicrobial activity (Deeb et al., 2004). Such chemical versatility is indicative of the compound's potential for further chemical modifications.
Applications De Recherche Scientifique
Synthesis and Medicinal Applications
Hypoglycemic Activity
Alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines, which share structural similarities with the specified compound, were synthesized and evaluated for their binding affinity to adrenergic receptors and their ability to lower blood glucose levels in insulin-resistant mice. Certain derivatives demonstrated potent hypoglycemic effects, highlighting their therapeutic potential in managing diabetes (Meurer et al., 1992).
Antimicrobial and DHFR Inhibition
A novel series of pyrazole analogues, including structures related to the specified compound, were synthesized and assessed for their antimicrobial activity and dihydrofolate reductase (DHFR) inhibition. Some derivatives showed broad-spectrum antimicrobial activity and potent DHFR inhibition, suggesting their application in developing new antimicrobial agents (Othman et al., 2020).
Structural and Chemical Analysis
Synthesis and Structure Analysis
Research into pyridazine analogs, including compounds structurally related to the query molecule, has revealed their significance in medicinal chemistry. A study detailed the synthesis, structural analysis, and theoretical evaluations of a pyridazine derivative, providing insights into its molecular interactions and potential pharmaceutical applications (Sallam et al., 2021).
Molecular Solids and Hydrogen Bonding
Investigations into tetrafluoroterephthalic acid with various aza compounds, including pyridazine derivatives, highlighted the role of strong hydrogen bonds and weak intermolecular interactions in forming energetic multi-component molecular solids. These studies contribute to understanding the supramolecular assemblies of these compounds and their potential applications (Wang et al., 2014).
Therapeutic Potential
- Anti-Inflammatory and Analgesic Agents: Aromatic sulfonamide derivatives, incorporating structures similar to the target molecule, were synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds showed promising activity, comparable to established medications, suggesting their potential as new therapeutic agents (Abbas et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
1-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-16-9-10-26(23-16)19-8-7-18(21-22-19)24-11-13-25(14-12-24)20(27)15-28-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKYNEPVAWENTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B5552292.png)
![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one](/img/structure/B5552314.png)
![N,N-dimethyl-N'-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5552323.png)
![N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5552325.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5552330.png)

![3-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5552351.png)
![4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5552359.png)
![2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5552361.png)
![N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide](/img/structure/B5552368.png)


![7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline](/img/structure/B5552384.png)